
4-Butoxy-3-fluoroaniline
Vue d'ensemble
Description
4-Butoxy-3-fluoroaniline is a specialty product used for proteomics research . It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butoxy group (C4H9O-) and a fluoro group (F-) attached to an aniline (C6H5NH2) molecule .Applications De Recherche Scientifique
Anticancer and Antiviral Agent Synthesis
One of the primary applications of fluoroaniline derivatives is in the synthesis of potential anticancer and antiviral agents. A study highlighted the synthesis of 4-[1-(2-deoxy-β-D-ribofuranosyl)]-derivatives of 5-fluoroaniline, aiming to evaluate them as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. These compounds were synthesized through a Heck-type coupling reaction, indicating the role of fluoroaniline derivatives in developing novel therapeutic agents (Wang et al., 2000).
Environmental Biodegradation
Fluoroanilines are known for their low natural biodegradability and extensive industrial applications, posing environmental risks. Research has identified bacterial strains capable of degrading fluoroaniline compounds, such as Rhizobium sp. JF-3, which can degrade 3-fluoroaniline as the sole carbon and energy source. This study suggests the potential for bioremediation strategies in mitigating environmental pollution caused by fluoroaniline compounds (Zhao et al., 2019).
Polymer Synthesis
Fluoroaniline derivatives are utilized in synthesizing fluorine-substituted polyanilines, which are of interest due to their unique properties, such as thermal stability and conductivity. These polymers have applications in various fields, including electronics and materials science. The synthesis involves using fluoroaniline monomers in an aqueous acidic medium, showcasing the adaptability of fluoroaniline derivatives in polymer chemistry (Cihaner & Önal, 2001).
Quinoxaline Derivatives Synthesis
Another application is in the synthesis of quinoxaline derivatives, where fluoroaniline compounds serve as key intermediates. These derivatives have potential applications in pharmaceuticals, including antimalarial activity. The study involving selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide derived from fluoroaniline highlights the compound's significance in medicinal chemistry (Maichrowski et al., 2013).
Fluorogenic Probes Development
Fluoroaniline derivatives are pivotal in developing novel fluorogenic probes for detecting reactive oxygen species (ROS) and other biological analytes. These probes have applications in biological research, enabling the study of oxidative stress and other cellular processes (Ma et al., 2013).
Propriétés
IUPAC Name |
4-butoxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPYOUPPXEKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


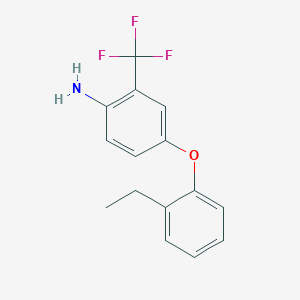
![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)
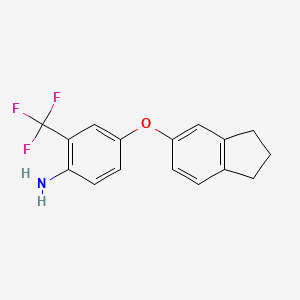
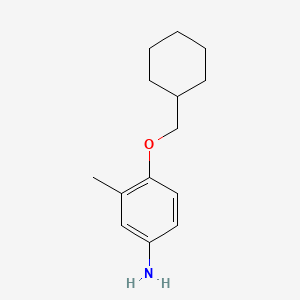
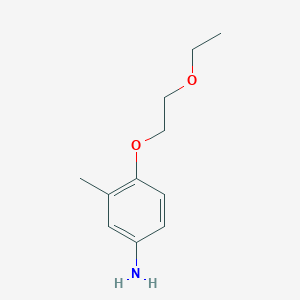
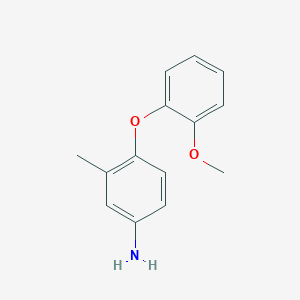
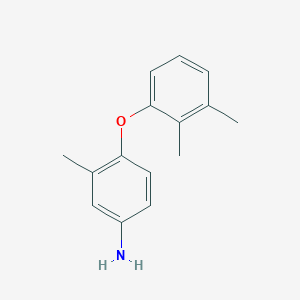
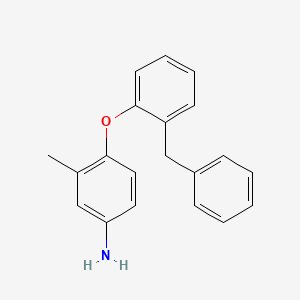
![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)

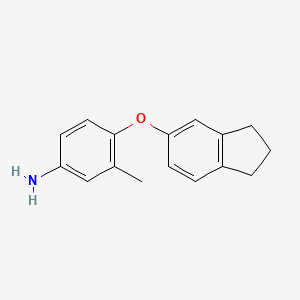


![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)
